Progenin III palmitate
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Overview
Description
Progenin III palmitate is a steroid glycoside ester isolated from the rhizomes of Dioscorea cayenensis . It is a spirostanol saponin, known for its potential anti-cancer properties due to its strong antitumor activity and low hemolytic activity . This compound is a derivative of progenin III, which is one of the most active spirostanol saponins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Progenin III palmitate can be synthesized from total steroidal saponins of Dioscorea nipponica Makino using a crude enzyme from Aspergillus oryzae . The enzyme production involves culturing the strain for 72 hours at 30°C with shaking at 150 rpm in a 5% (w/v) malt extract medium containing 2% (v/v) extract of Dioscorea nipponica as the enzyme inducer . The crude enzyme converts total steroidal saponins into progenin III with a high yield when the reaction is carried out for 9 hours at 50°C and pH 5.0 with 20 mg/ml of substrate .
Industrial Production Methods: The industrial production of this compound involves the extraction of progenin III from Dioscorea cayenensis rhizomes followed by esterification with palmitic acid . The crude product is then purified using silica gel column chromatography to obtain progenin III of high purity .
Chemical Reactions Analysis
Types of Reactions: Progenin III palmitate undergoes various chemical reactions, including hydrolysis and esterification .
Common Reagents and Conditions:
Esterification: The esterification of progenin III with palmitic acid is carried out under specific conditions to form this compound.
Major Products: The major product formed from these reactions is this compound, which is a fatty acid-spirostan steroid glycoside ester .
Scientific Research Applications
Progenin III palmitate has several scientific research applications:
Mechanism of Action
Progenin III palmitate exerts its effects through its interaction with cellular membranes and proteins. It targets specific molecular pathways involved in cell proliferation and apoptosis . The compound’s strong cytotoxicity against tumor cells is attributed to its ability to induce apoptosis and inhibit cell growth .
Comparison with Similar Compounds
Dioscin: Another spirostanol saponin with strong antitumor activity.
Deltonin: Known for its cytotoxic effects against cancer cells.
Asperin: A spirostanol saponin with similar pharmacological properties.
Gracillin: Exhibits strong cytotoxic activity against tumor cells.
Protodioscin: A furostanol saponin with anti-cancer properties.
Uniqueness: Progenin III palmitate is unique due to its esterification with palmitic acid, which enhances its lipophilicity and bioavailability . This modification potentially increases its efficacy as an anti-cancer agent compared to other similar compounds .
Properties
Molecular Formula |
C55H92O13 |
---|---|
Molecular Weight |
961.3 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C55H92O13/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-43(56)62-32-42-46(58)48(60)50(67-51-49(61)47(59)45(57)35(4)64-51)52(66-42)65-37-24-26-53(5)36(29-37)21-22-38-39(53)25-27-54(6)40(38)30-41-44(54)34(3)55(68-41)28-23-33(2)31-63-55/h21,33-35,37-42,44-52,57-61H,7-20,22-32H2,1-6H3/t33-,34+,35+,37+,38-,39+,40+,41+,42-,44+,45+,46-,47-,48+,49-,50-,51+,52-,53+,54+,55-/m1/s1 |
InChI Key |
HBFKYOLVZFOGAH-HUINKVANSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)C[C@H]6[C@@H]5[C@@H]([C@]7(O6)CC[C@H](CO7)C)C)C)C)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CC6C5C(C7(O6)CCC(CO7)C)C)C)C)OC8C(C(C(C(O8)C)O)O)O)O)O |
Origin of Product |
United States |
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